![molecular formula C21H25F3N5O5S+ B12356830 5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12356830.png)
5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 5-[[(4S)-4-hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]- is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications .
准备方法
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step sequences. One common method includes the Gewald reaction, Dieckmann cyclization, and Krapcho decarboxylation . The Gewald reaction is used to construct the thienopyrimidine ring, followed by cyclization and decarboxylation to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .
化学反应分析
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
In chemistry, they are explored as building blocks for more complex molecules . In biology and medicine, these compounds are investigated for their potential as inhibitors of enzymes like PDE4, which are involved in inflammatory responses . They also show promise in the development of new drugs for treating diseases such as cancer and autoimmune disorders .
作用机制
The mechanism of action of thieno[2,3-d]pyrimidine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as PDE4 inhibitors, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its activity and subsequent signaling pathways .
相似化合物的比较
Thieno[2,3-d]pyrimidine derivatives can be compared to other heterocyclic compounds such as thieno[3,4-d]pyrimidines and pyrimidinones . While all these compounds share a similar core structure, thieno[2,3-d]pyrimidines are unique in their specific substitutions and functional groups, which confer distinct pharmacological properties . Similar compounds include thieno[3,4-d]pyrimidin-4(3H)-thione and various iridium complexes incorporating thieno[2,3-d]pyrimidine units .
属性
分子式 |
C21H25F3N5O5S+ |
|---|---|
分子量 |
516.5 g/mol |
IUPAC 名称 |
5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C21H25F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,14,33H,6-8H2,1-5H3,(H,25,26)/q+1/t14?,20-/m0/s1 |
InChI 键 |
JJMHZECRHRSMFT-LGTGAQBVSA-N |
手性 SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3C(=O)N(C(=O)[N+](=C3S2)C(C)C)C)C(=O)N4C[C@](CO4)(C)O |
规范 SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3C(=O)N(C(=O)[N+](=C3S2)C(C)C)C)C(=O)N4CC(CO4)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


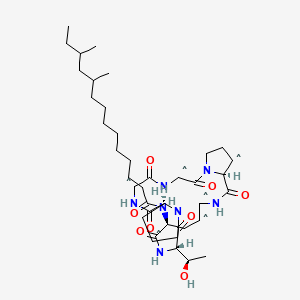
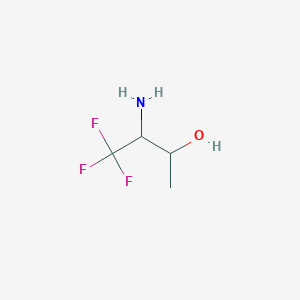
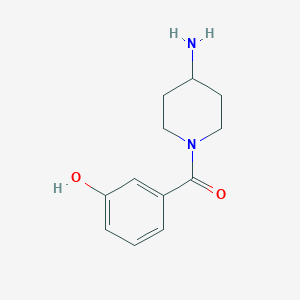
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1)](/img/structure/B12356769.png)
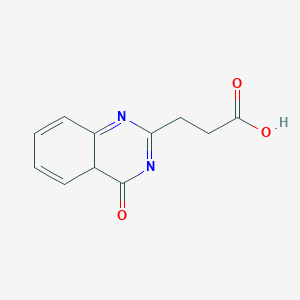
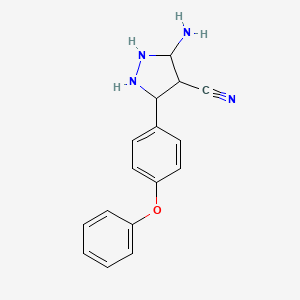
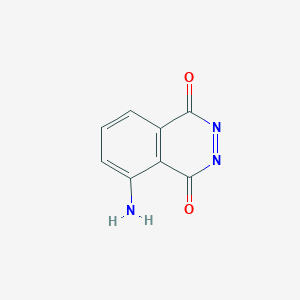
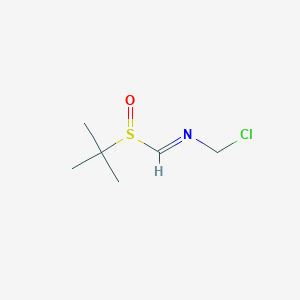

![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12356808.png)
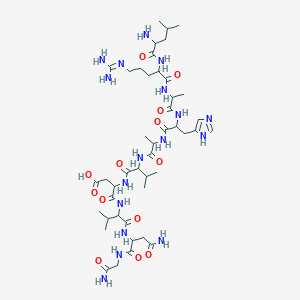
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12356827.png)
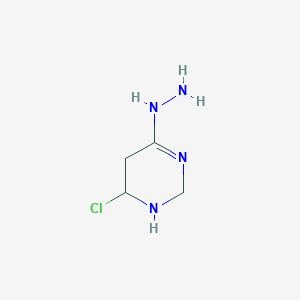
![1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride](/img/structure/B12356836.png)
